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Compound of Interest

Compound Name: 3-(2-Methylphenyl)benzaldehyde

CAS No.: 371764-26-0

Cat. No.: B1332052

Get Quote

Executive Summary
3-(2-Methylphenyl)benzaldehyde (CAS: 371764-26-0) represents a "privileged scaffold" in

medicinal chemistry—the biaryl aldehyde.[1] This molecule combines the steric congestion of

an ortho-substituted biaryl system with the versatile reactivity of a meta-aldehyde handle.[1]

Unlike planar biphenyls, the 2-methyl group in this structure induces a torsional twist between

the two aromatic rings, reducing

-conjugation and creating a unique 3D electromagnetic environment.[1] This guide provides a
rigorous, self-validating framework for the synthesis, purification, and spectroscopic
characterization of this compound, designed for researchers requiring high-fidelity structural
validation.[1]

Part 1: Structural Identity & Physicochemical
Profile[1]
Before initiating wet chemistry, the target's theoretical profile must be established to set Quality

Control (QC) specifications.
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Chemical Identity[1][2][3]
IUPAC Name: 3-(2-Methylphenyl)benzaldehyde[1][2]

Molecular Formula:

[2][3]

Molecular Weight: 196.25 g/mol

SMILES:Cc1ccccc1-c2cccc(C=O)c2

Key Structural Feature: The ortho-methyl group on Ring B forces the biaryl bond to twist

(dihedral angle

), preventing planarity.[1]

Predicted Physicochemical Properties
Property Value / Range Note

Physical State
Viscous Oil or Low-Melting

Solid

The "twist" disrupts crystal

packing efficiency compared to

planar analogs.[1]

Boiling Point ~310–315 °C (760 mmHg)
Estimated based on polarity

and MW.

Solubility DCM, Toluene, EtOAc High lipophilicity (LogP ~3.5).

Flash Point >110 °C
Requires standard safety

precautions.

Part 2: Synthetic Pathway (The Origin)
To ensure a traceable impurity profile, we utilize the Suzuki-Miyaura Cross-Coupling reaction.

[1] This pathway is chosen for its specificity, avoiding the regioselectivity issues of Friedel-

Crafts acylations on pre-formed biaryls.[1]

The Reaction Scheme
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We employ 3-bromobenzaldehyde as the electrophile and 2-methylphenylboronic acid as the

nucleophile.[1] This direction is preferred because 3-bromobenzaldehyde is electronically

activated for oxidative addition.[1]

[1]

Validated Protocol
Reagents:

3-Bromobenzaldehyde (1.0 eq)[1]

2-Methylphenylboronic acid (1.2 eq)[1]

Palladium-tetrakis(triphenylphosphine) (3-5 mol%)[1]

Potassium Carbonate (2.0 eq)

Solvent System: 1,4-Dioxane : Water (4:1 v/v).[1] Note: The water is critical to dissolve the

base and activate the boronic acid.

Step-by-Step Execution:

Degassing (Critical): Sparge the solvent mixture with Argon for 20 minutes before adding the

catalyst. Oxygen is the primary cause of homocoupling impurities (e.g., 3,3'-

bibenzaldehyde).

Addition: Add halide, boronic acid, and base.[4] Add Pd catalyst last under a positive

pressure of Argon.

Reflux: Heat to 90°C for 12–16 hours.

Workup: Cool, dilute with EtOAc, wash with brine. Dry over

.

Purification: Flash Column Chromatography (Hexanes:EtOAc 95:5). The product is less polar

than the boronic acid but more polar than the debrominated byproduct.
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Mechanism Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical "Transmetallation"

step where the steric bulk of the ortho-methyl group imposes the highest energy barrier.
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Figure 1: Suzuki-Miyaura Catalytic Cycle emphasizing the steric bottleneck at the

transmetallation step due to the 2-methyl substituent.

Part 3: Spectroscopic Characterization (The Proof)
This section details how to prove the structure is correct and distinct from its isomers (e.g., 4-

(2-methylphenyl)benzaldehyde).
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Nuclear Magnetic Resonance (NMR)
The NMR spectrum will show distinct features due to the Anisotropic Effect. The 2-methyl group

twists the ring, shielding protons on the central biaryl bond.[1]

NMR Expectations (400 MHz,

):

Chemical Shift
(

)

Multiplicity Integration Assignment
Mechanistic
Insight

10.05 Singlet (s) 1H -CHO

Distinct aldehyde

proton.[1]

Unaffected by

biaryl twist.

7.85 – 7.90 Multiplet (m) 2H Ar-H (Ring A)

Protons ortho

and para to the

aldehyde

(deshielded by

C=O).

7.60 – 7.65 Multiplet (m) 2H Ar-H (Ring A/B)
Protons at the

biaryl junction.[1]

7.25 – 7.35 Multiplet (m) 4H Ar-H (Ring B)[1]

Overlapping

aromatic signals,

slightly shielded

due to non-

planarity.

2.28 Singlet (s) 3H Ar-CH3

Diagnostic

methyl peak.[1] If

this is a doublet,

you have the

wrong isomer.

NMR Key Peaks:
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~192.5 ppm: Carbonyl carbon (C=O).

~20.5 ppm: Methyl carbon (

).[1]

125-145 ppm: Complex aromatic region.[1] Look for 4 quaternary carbons (C-CHO, C-Me,

and the two biaryl bridgehead carbons).[1]

Infrared Spectroscopy (FT-IR)
1695–1705 cm⁻¹: Strong C=O stretch. (Conjugated aldehyde).[5]

2720 & 2820 cm⁻¹: Fermi doublet (C-H stretch of the aldehyde). This confirms it is an

aldehyde, not a ketone.

Mass Spectrometry (GC-MS)[1]
Molecular Ion (

): m/z 196.

Base Peak: Likely m/z 167 (

) or m/z 181 (

).[1]

Fragmentation Pattern: Loss of 29 amu (CHO) is characteristic of aromatic aldehydes.

Part 4: Quality Control & Impurity Profiling[1]
In drug development, purity is paramount. The primary impurities in this synthesis are

Homocoupled products and Protodeboronation products.

HPLC Method (Self-Validating)
Do not rely on generic gradients.[1] Use this specific method designed to separate the lipophilic

biaryl from the starting materials.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile (MeCN).

Gradient: 50% B to 95% B over 10 minutes. Hold 2 mins.

Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde).

System Suitability Criteria:

Resolution (

): > 1.5 between Product and Toluene (trace solvent).

Tailing Factor (

): < 1.2 for the main peak.

Analytical Decision Tree
Use this workflow to determine if a batch is ready for release.

Crude Product TLC Check
(Hex:EtOAc 9:1)

Single Spot?
Flash Chromatography

No

1H NMR
(Check Aldehyde Purity)Yes

Aldehyde Integral > 98%?

No

GC-MS
(Check MW 196)Yes Release Batch
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Figure 2: Analytical workflow for batch release, prioritizing NMR for functional group verification

and GC-MS for molecular weight confirmation.

Part 5: Functional Applications
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Why synthesize this? The 3-(2-methylphenyl)benzaldehyde serves as a "divergent

intermediate."[1]

Atropisomeric Ligand Synthesis: The aldehyde can be condensed with chiral amines to form

Schiff bases. If the steric bulk is increased (e.g., replacing Methyl with t-Butyl), the N-C bond

rotation becomes restricted, creating axial chirality.[1]

Medicinal Chemistry: The biaryl scaffold mimics the hydrophobic pocket interactions found in

Angiotensin II receptor antagonists (Sartans).

Material Science: Used as a core for synthesizing liquid crystals where the "kink" provided by

the meta-linkage lowers the melting point of the mesophase.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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